molecular formula C8H3F3 B13010805 1-Ethynyl-2,3,5-trifluorobenzene

1-Ethynyl-2,3,5-trifluorobenzene

Cat. No.: B13010805
M. Wt: 156.10 g/mol
InChI Key: FNYZSCSYWRXSAZ-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3,5-trifluorobenzene is an organic compound with the molecular formula C8H3F3 It is characterized by the presence of an ethynyl group attached to a benzene ring substituted with three fluorine atoms at the 2, 3, and 5 positions

Preparation Methods

The synthesis of 1-Ethynyl-2,3,5-trifluorobenzene typically involves the Sonogashira-Hagihara coupling reaction. This method employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with an alkyne. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1-Ethynyl-2,3,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2,3,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,3,5-trifluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atoms can engage in hydrogen bonding and other electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

1-Ethynyl-2,3,5-trifluorobenzene can be compared with other ethynyl-substituted fluorobenzenes, such as:

    5-Ethynyl-1,2,3-trifluorobenzene: Similar structure but different fluorine substitution pattern.

    1-Ethynyl-2,4-difluorobenzene: Lacks one fluorine atom compared to this compound.

    1-Ethynyl-3,5-difluorobenzene: Another variant with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-ethynyl-2,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZSCSYWRXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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